N-(4-chlorophenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 4-chlorophenyl group and the triazaspirodecane core makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves intricate reactions such as cyclocondensation and Smiles-type rearrangements. One common approach is to use pyridazine-4,5-dicarboxylic anhydride as a versatile synthon for preparing tetra-azaspiro decane derivatives. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of microwave-assisted synthesis methods has been applied to similar compounds to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. This compound may bind to proteins or enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
- N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Uniqueness
N-(4-chlorophenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the triazaspirodecane core. These features confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3/c1-2-9-22-14(23)17(20-16(22)25)7-10-21(11-8-17)15(24)19-13-5-3-12(18)4-6-13/h3-6H,2,7-11H2,1H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABQQCCQHKZESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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